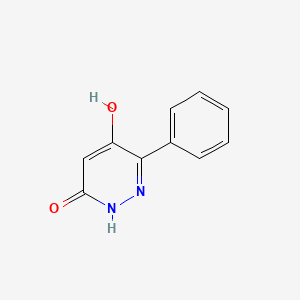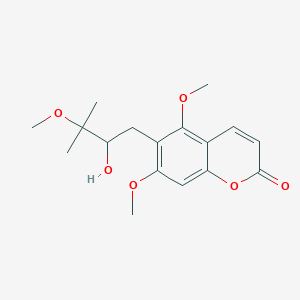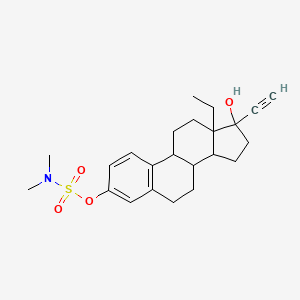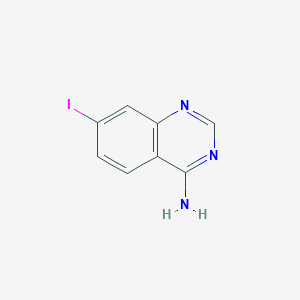![molecular formula C24H23N3O4 B12301995 ethyl 4-(10,10-dimethyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl)benzoate](/img/structure/B12301995.png)
ethyl 4-(10,10-dimethyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(10,10-diméthyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadéc-1(9),2,4,6-tétraèn-13-yl)benzoate d’éthyle est un composé organique complexe doté d’une structure tétracyclique unique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-(10,10-diméthyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadéc-1(9),2,4,6-tétraèn-13-yl)benzoate d’éthyle implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation du noyau tétracyclique, suivie de l’introduction du groupe ester benzoate. Les réactifs courants utilisés dans ces réactions comprennent le chloroformate d’éthyle, le diméthylformamide et divers catalyseurs pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Des techniques telles que les réacteurs à flux continu et les plateformes de synthèse automatisée peuvent être utilisées pour rationaliser le processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(10,10-diméthyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadéc-1(9),2,4,6-tétraèn-13-yl)benzoate d’éthyle subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels supplémentaires ou modifier ceux qui existent déjà.
Réduction : Cette réaction peut réduire des groupes fonctionnels spécifiques, modifiant les propriétés du composé.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre, ce qui peut améliorer l’activité du composé.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions réactionnelles telles que la température, la pression et le choix du solvant sont optimisées pour obtenir les résultats souhaités.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés.
Applications de la recherche scientifique
Le 4-(10,10-diméthyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadéc-1(9),2,4,6-tétraèn-13-yl)benzoate d’éthyle a un large éventail d’applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif pour synthétiser des molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde ou inhibiteur biochimique.
Médecine : Exploré pour son potentiel thérapeutique dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de matériaux avancés et de procédés chimiques.
Applications De Recherche Scientifique
Ethyl 4-(10,10-dimethyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl)benzoate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action du 4-(10,10-diméthyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadéc-1(9),2,4,6-tétraèn-13-yl)benzoate d’éthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Des études détaillées sont nécessaires pour élucider les mécanismes moléculaires et les voies exactes impliqués.
Comparaison Avec Des Composés Similaires
Le 4-(10,10-diméthyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadéc-1(9),2,4,6-tétraèn-13-yl)benzoate d’éthyle peut être comparé à d’autres composés similaires, tels que :
Analogues du 4-(10,10-diméthyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadéc-1(9),2,4,6-tétraèn-13-yl)benzoate d’éthyle : Ces composés partagent une structure de base similaire mais diffèrent par les groupes fonctionnels, ce qui entraîne des variations dans leurs propriétés et leurs applications.
Autres composés tétracycliques : Ces composés ont des structures de base différentes mais peuvent présenter des activités biologiques ou une réactivité chimique similaires.
L’unicité du 4-(10,10-diméthyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadéc-1(9),2,4,6-tétraèn-13-yl)benzoate d’éthyle réside dans sa structure tétracyclique complexe, qui lui confère des propriétés et des applications uniques.
Propriétés
Formule moléculaire |
C24H23N3O4 |
|---|---|
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
ethyl 4-(10,10-dimethyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl)benzoate |
InChI |
InChI=1S/C24H23N3O4/c1-4-31-22(29)14-9-11-15(12-10-14)26-21(28)19-13-17-16-7-5-6-8-18(16)25-20(17)24(2,3)27(19)23(26)30/h5-12,19,25H,4,13H2,1-3H3 |
Clé InChI |
SONVRNZNTWZDMV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3CC4=C(C(N3C2=O)(C)C)NC5=CC=CC=C45 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1-benzoyloxy-17-ethynyl-17-hydroxy-7,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) benzoate](/img/structure/B12301915.png)
![potassium;(2Z)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12301916.png)
![Bis[2-(2-pyridinyl)phenolato]beryllium](/img/structure/B12301917.png)
![2-Amino-3-[(7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid;hydrochloride](/img/structure/B12301922.png)
![methyl 3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12301930.png)

![Trisodium;6-oxido-4-sulfo-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12301943.png)



![4-ethoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B12301966.png)

![2-[3-[2-[[3-Methyl-1-oxo-1-[2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]amino]-2-oxoethyl]-2-oxoimidazolidin-1-yl]acetic acid](/img/structure/B12301982.png)

